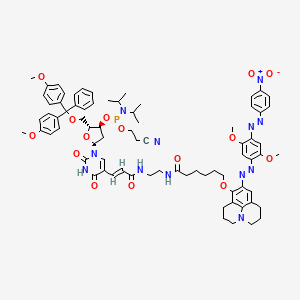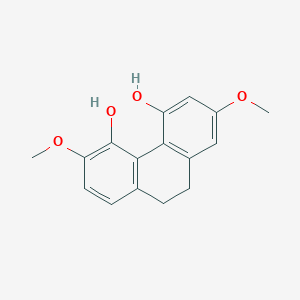
1-Ethoxy-1,3-dihydro-2,1lambda5-benzoxaphosphol-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethoxy-1,3-dihydro-2,1lambda5-benzoxaphosphol-1-one is a chemical compound with the molecular formula C9H11O3P It is a member of the benzoxaphosphole family, characterized by the presence of a phosphorus atom within a heterocyclic ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethoxy-1,3-dihydro-2,1lambda5-benzoxaphosphol-1-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a benzoxaphosphole derivative with an ethoxy group in the presence of a suitable catalyst. The reaction conditions often include specific temperatures and solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This can include the use of continuous flow reactors and advanced purification techniques to achieve high yields and consistent quality. The process may also involve stringent quality control measures to ensure the compound meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
1-Ethoxy-1,3-dihydro-2,1lambda5-benzoxaphosphol-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.
Reduction: Reduction reactions can convert the compound to lower oxidation states.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines. Substitution reactions can result in a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
1-Ethoxy-1,3-dihydro-2,1lambda5-benzoxaphosphol-1-one has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Ethoxy-1,3-dihydro-2,1lambda5-benzoxaphosphol-1-one involves its interaction with molecular targets and pathways within a system. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This can lead to various biochemical effects, depending on the context and application.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Hydroxy-1,3-dihydro-2,1lambda5-benzoxaphosphol-1-one: A similar compound with a hydroxyl group instead of an ethoxy group.
1,1-Dihydroxy-3-ethoxy-2-butanone: Another compound with an ethoxy group but different structural features.
Uniqueness
1-Ethoxy-1,3-dihydro-2,1lambda5-benzoxaphosphol-1-one is unique due to its specific combination of an ethoxy group and a benzoxaphosphole ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C9H11O3P |
|---|---|
Poids moléculaire |
198.16 g/mol |
Nom IUPAC |
1-ethoxy-3H-2,1λ5-benzoxaphosphole 1-oxide |
InChI |
InChI=1S/C9H11O3P/c1-2-11-13(10)9-6-4-3-5-8(9)7-12-13/h3-6H,2,7H2,1H3 |
Clé InChI |
BSKCRPRZPDCVKZ-UHFFFAOYSA-N |
SMILES canonique |
CCOP1(=O)C2=CC=CC=C2CO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


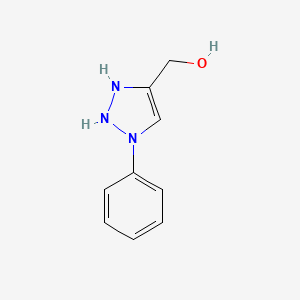
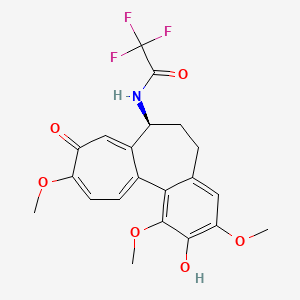
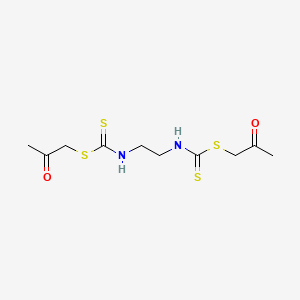
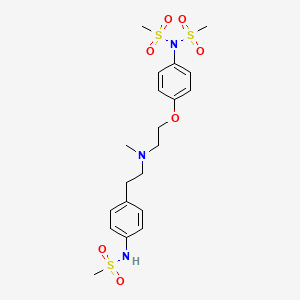
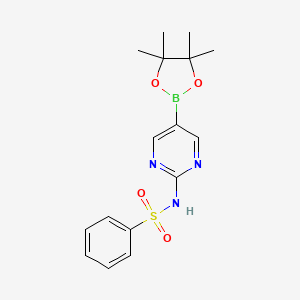


![Ethyl-6-bromo-4-[(pyrrolyl)-methyl]-5-hydroxy-1-methyl-2-[(phenylthio) methyl]-indole-3-carboxylate](/img/structure/B13407210.png)
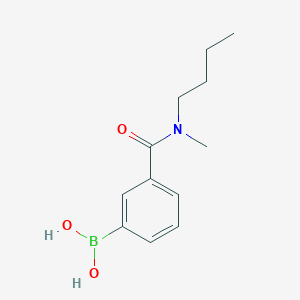
![1-(2-Hydroxyethyl)-4-[3-(3-methyl-2(3H)-benzothiazolylidene)-1-propen-1-yl]quinolinium Tetrafluoroborate](/img/structure/B13407212.png)

